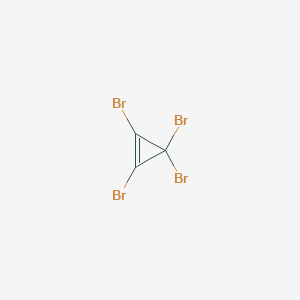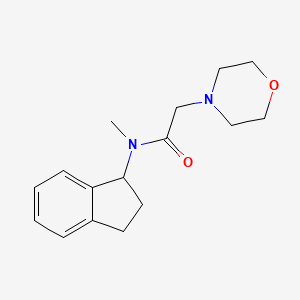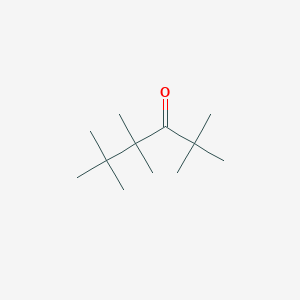
2,2,4,4,5,5-Hexamethylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,5,5-Hexamethylhexan-3-one is an organic compound with the molecular formula C12H24O. It is a ketone characterized by the presence of six methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5-Hexamethylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4,5,5-hexamethylhexane with an oxidizing agent to introduce the ketone functional group. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,5,5-Hexamethylhexan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of 2,2,4,4,5,5-hexamethylhexan-3-ol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,2,4,4,5,5-Hexamethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2,2,4,4,5,5-Hexamethylhexan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s bulky structure may also affect its binding affinity and specificity, leading to unique biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4,5,5-Hexamethylhexane: A hydrocarbon with a similar structure but lacking the ketone functional group.
2,2,4,4,5,5-Hexamethylhexan-3-ol: The reduced form of 2,2,4,4,5,5-Hexamethylhexan-3-one.
2,2,4,4,5,5-Hexamethylhexanoic acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
5340-46-5 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
2,2,4,4,5,5-hexamethylhexan-3-one |
InChI |
InChI=1S/C12H24O/c1-10(2,3)9(13)12(7,8)11(4,5)6/h1-8H3 |
Clave InChI |
KOFIQPLLXPZPBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


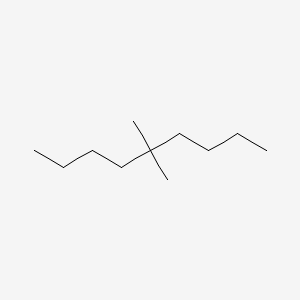
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
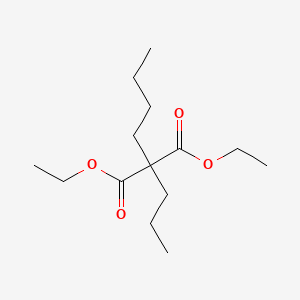
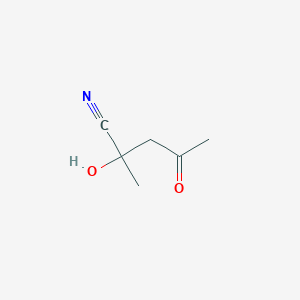
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
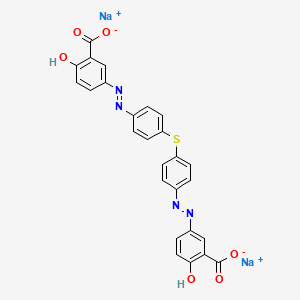
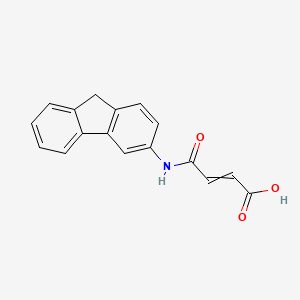
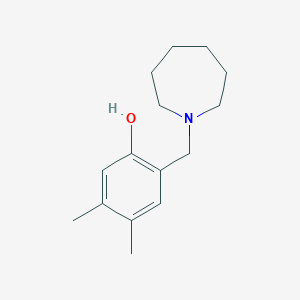
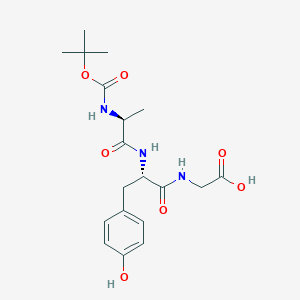
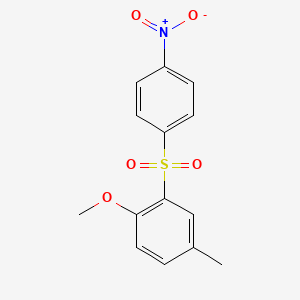
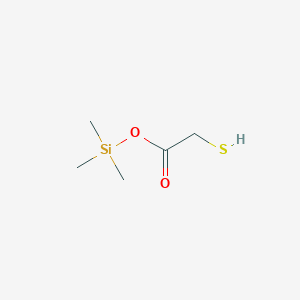
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
